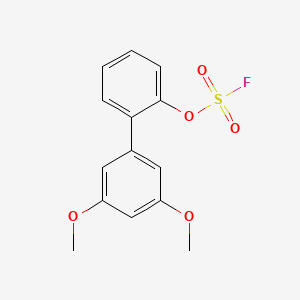
2-(4-Fluorophenoxy)-1-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-Fluorophenoxy)-1-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethanone, also known as FTOB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. FTOB belongs to the thiazepane class of compounds and is primarily used as a research tool to study the central nervous system.
Scientific Research Applications
Organic Synthesis and Chemical Analysis
High-Performance Liquid Chromatographic Determination of Aliphatic Thiols : Research on the fluorogenic labeling of biologically important thiols for high-performance liquid chromatography (HPLC) analysis highlights a method involving derivatives similar to the structure of interest. This method allows for the rapid and selective detection of thiols, useful in pharmaceutical formulations, demonstrating the compound's role in enhancing analytical chemistry techniques (Gatti et al., 1990).
Material Science and Catalysis
Fluoroboric Acid Adsorbed on Silica-gel as a Catalyst : In the realm of material science, derivatives akin to 2-(4-Fluorophenoxy)-1-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethanone have been applied as efficient catalysts in reactions like thia-Michael addition. This showcases the utility of such compounds in facilitating selective and efficient chemical reactions under solvent-free conditions, contributing to the development of novel synthetic methodologies (Sharma, Kumar, & Chakraborti, 2008).
Photophysical and Electrochemical Studies
Study of Donor and Acceptor Groups on Radical Scavenging Activity : Investigations into the effects of donor and acceptor groups on the radical scavenging activity of phenols, including structures resembling this compound, have been conducted. These studies, utilizing density functional theory (DFT), offer insights into how such compounds can be optimized for antioxidant properties, which is significant for developing new materials and drugs with enhanced stability and efficacy (Al‐Sehemi & Irfan, 2017).
Fluorescent Chemosensors
Development of Fluoroionophores : The creation of fluoroionophores from derivatives reflects the compound's importance in developing chemical sensors. These sensors can specifically chelate metal ions such as Zn+2, showcasing the role of such compounds in environmental monitoring, biological research, and the development of diagnostic tools (Hong et al., 2012).
properties
IUPAC Name |
2-(4-fluorophenoxy)-1-[7-(2-methylphenyl)-1,4-thiazepan-4-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FNO2S/c1-15-4-2-3-5-18(15)19-10-11-22(12-13-25-19)20(23)14-24-17-8-6-16(21)7-9-17/h2-9,19H,10-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POLDRPKWSRRMOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CCN(CCS2)C(=O)COC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[3-(Trifluoromethyl)phenyl]morpholine-4-sulfonyl fluoride](/img/structure/B2748472.png)

![N-(3-fluorophenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2748474.png)
![2-(3,5-dichlorobenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2748476.png)
![2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-phenylacetamide](/img/structure/B2748477.png)
![4,8-Diazaspiro[2.6]nonan-9-one](/img/structure/B2748478.png)
![2-[[1-[2-[3-(Trifluoromethyl)phenyl]acetyl]piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2748480.png)



![1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(4-methoxyphenyl)ethanone](/img/structure/B2748487.png)
![1-(2-Methylbenzofuro[3,2-d]pyrimidin-4-yl)pyrrolidine-2-carboxylic acid](/img/structure/B2748489.png)